2-[(2-Nitrophenyl)methylideneamino]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Nitrophenyl)methylideneamino]guanidine is a derivative of guanidine, a compound known for its versatile applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of guanidine, (o-nitrobenzylideneamino)- typically involves the reaction of guanidine with o-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-[(2-Nitrophenyl)methylideneamino]guanidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-Nitrophenyl)methylideneamino]guanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of guanidine, (o-nitrobenzylideneamino)- involves its interaction with specific molecular targets. The compound can enhance the release of acetylcholine following a nerve impulse, which slows the rates of depolarization and repolarization of muscle cell membranes . Additionally, it may interact with other molecular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-[(2-Nitrophenyl)methylideneamino]guanidine can be compared with other guanidine derivatives such as:
Isopropoxy benzene guanidine: Known for its antibacterial activity against multidrug-resistant pathogens.
N,N’-disubstituted guanidines: Used in various organic synthesis applications
Properties
IUPAC Name |
2-[(E)-(2-nitrophenyl)methylideneamino]guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c9-8(10)12-11-5-6-3-1-2-4-7(6)13(14)15/h1-5H,(H4,9,10,12)/b11-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOHXVBRQIYRIJ-VZUCSPMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(N)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879432 |
Source
|
Record name | HYDRAZINECARBOXIMIDAMIDE, 2-[(2-NITROPHENYL)METH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102632-31-5 |
Source
|
Record name | Guanidine, (o-nitrobenzylideneamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102632315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDRAZINECARBOXIMIDAMIDE, 2-[(2-NITROPHENYL)METH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20879432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.